1,1'-Sulfanediyldicyclohexanethiol
Description
1,1'-Sulfanediyldicyclohexanethiol is a sulfur-containing organic compound featuring two cyclohexanethiol groups linked by a central sulfur atom. Its structure comprises cyclohexane rings substituted with thiol (-SH) groups, which are connected via a sulfide (-S-) bridge. This compound is of interest in organic synthesis and materials science due to the reactivity of thiol groups and the steric effects imposed by the cyclohexane rings.
Properties
CAS No. |
24265-66-5 |
|---|---|
Molecular Formula |
C12H22S3 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2 |
InChI Key |
YHJMBEJEJNZKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(S)SC2(CCCCC2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexanethiol.
Substitution: Various substituted cyclohexanethiol derivatives.
Scientific Research Applications
1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in functional groups, applications, and properties are highlighted.
Structural and Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
